tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate
Description
tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate (EN300-378502, Category D8) is a heterocyclic compound featuring an azetidine ring fused with a substituted pyrazole moiety. The azetidine core is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes . The pyrazole substituent includes a 4-amino group and two methyl groups at positions 1 and 3, which may facilitate hydrogen bonding and influence molecular packing in crystalline states .
Properties
IUPAC Name |
tert-butyl 3-(4-amino-2,5-dimethylpyrazol-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-8-10(14)11(16(5)15-8)9-6-17(7-9)12(18)19-13(2,3)4/h9H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQYLAZJGKATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C2CN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the azetidine ring: The pyrazole derivative is then subjected to cyclization reactions to form the azetidine ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the azetidine ring or the pyrazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Reduced forms of the azetidine ring or pyrazole moiety.
Substitution: Substituted derivatives with various functional groups introduced at the amino group of the pyrazole ring
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is , with a molecular weight of approximately 252.32 g/mol. The structure features a tert-butyl group, an azetidine ring, and a pyrazole moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the pyrazole moiety is particularly noteworthy due to its ability to interact with various biological targets involved in cancer progression. Research indicates that derivatives of pyrazole compounds exhibit selective cytotoxicity against multiple cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed potent activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values indicating significant antiproliferative effects . This suggests that this compound could be developed further for targeted anticancer therapies.
Anti-inflammatory Properties
The compound's structural characteristics also suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This property could be leveraged in developing treatments for inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 4.5 | |
| Anticancer | HCT-116 | 0.19 | |
| Anti-inflammatory | COX Inhibition | - | Hypothetical based on structure |
Synthetic Pathways
The synthesis of this compound involves several steps including the formation of the azetidine ring and subsequent functionalization at the pyrazole position. Efficient synthetic routes are critical for producing this compound for research purposes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole moiety may play a key role in binding to enzymes or receptors, while the azetidine ring may contribute to the overall stability and bioavailability of the compound. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate, highlighting differences in substituents, functional groups, and inferred properties based on available evidence:
Key Structural and Functional Differences:
Substituent Effects on Polarity and Solubility: The pyrazole-containing compound benefits from aromaticity and hydrogen-bonding capacity (via the 4-amino group), which may enhance crystallinity or binding specificity in biological systems . Ester- or ketone-bearing derivatives (e.g., CAS 497160-14-2) introduce polar groups that improve solubility but may require protective strategies to prevent undesired reactivity .
Hydrogen Bonding and Crystal Packing: The pyrazole ring’s amino group in the target compound could form N–H···N or N–H···O interactions, as suggested by Etter’s graph set analysis for molecular aggregates . In contrast, fluorinated analogs lack such donor groups, relying instead on weaker C–F···H interactions.
Synthetic Utility :
- The Boc-protected azetidine core is a common scaffold in medicinal chemistry. Pyrazole-substituted variants may serve as kinase inhibitors, while fluorinated derivatives are often optimized for pharmacokinetic properties .
Research Findings and Implications
- Structural Characterization : Crystallographic analysis using programs like SHELXL () would be critical to resolve hydrogen-bonding networks and confirm stereochemistry in these compounds.
Biological Activity
Tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in pharmacology. This compound belongs to the azetidine class and features a tert-butyl ester group, an azetidine ring, and a pyrazole moiety, which contribute to its diverse biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl 3-(4-amino-2,5-dimethylpyrazol-3-yl)azetidine-1-carboxylate . Its molecular formula is with a molecular weight of approximately 266.34 g/mol . The structure includes functional groups that are crucial for its biological activity, particularly the pyrazole and azetidine components.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-(4-amino-2,5-dimethylpyrazol-3-yl)azetidine-1-carboxylate |
| Molecular Formula | C13H22N4O2 |
| Molecular Weight | 266.34 g/mol |
| CAS Number | 2137722-62-2 |
The precise mechanism of action of this compound remains partially understood. However, it is believed that the compound interacts with specific molecular targets within biological systems. The pyrazole moiety may facilitate binding to various enzymes or receptors, while the azetidine ring enhances the compound's stability and bioavailability .
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
Antitumor Activity:
Studies have shown that compounds similar to this compound can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR. These pathways are critical in various cancers, including melanoma and breast cancer .
Anti-inflammatory Effects:
Pyrazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
Antibacterial Activity:
The compound has shown potential antibacterial effects against various pathogens, likely due to its ability to disrupt bacterial cell membranes and inhibit growth .
Case Studies
- Antitumor Efficacy: A study evaluated the cytotoxic effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin when used in combination therapies, highlighting their potential as synergistic agents in cancer treatment .
- Anti-inflammatory Activity: Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in a model of endotoxin-induced inflammation. The compounds significantly reduced levels of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the azetidine or pyrazole rings can alter reactivity and bioactivity. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Substituent Variation | Changes in binding affinity to targets |
| Ring Structure Alteration | Impact on stability and metabolism |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole ring via cyclocondensation of substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions.
- Step 2: Introduction of the azetidine moiety through nucleophilic substitution or coupling reactions. Boc (tert-butoxycarbonyl) protection is employed to stabilize the azetidine nitrogen during synthesis .
- Step 3: Final deprotection or functionalization using reagents like HCl in dioxane or TFA (trifluoroacetic acid) to remove the Boc group under controlled conditions .
Q. Key Table: Common Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Cyclopropylamine, thiocyanate, H2O2 | Triazole ring formation | |
| 2 | LiAlH4 or NaBH4 in THF | Reduction of intermediates | |
| 3 | Boc2O, DMAP, CH2Cl2 | Azetidine nitrogen protection |
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine/pyrazole ring protons (δ 3.0–4.5 ppm) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, with hydrogen-bonding patterns analyzed using graph set theory to validate intermolecular interactions .
Q. What purification techniques are optimal for this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar intermediates.
- Recrystallization: Employ solvents like dichloromethane/hexane mixtures for high-purity crystals .
Advanced Research Questions
Q. How can functionalization of the azetidine ring be achieved without destabilizing the Boc group?
Methodological Answer:
- Selective Alkylation: Use mild bases (e.g., K2CO3) in DMF to avoid Boc cleavage. For example, fluoromethylation with Selectfluor under anhydrous conditions preserves the Boc group .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts introduces aryl/heteroaryl groups to the azetidine ring .
Q. How do crystallographic data resolve conformational flexibility in the azetidine ring?
Methodological Answer:
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic NMR Studies: Variable-temperature NMR identifies fluxional behavior in the azetidine ring, explaining discrepancies between solution-state (NMR) and solid-state (X-ray) data.
- DFT Calculations: Optimize molecular geometries using Gaussian at the B3LYP/6-31G* level to compare theoretical and experimental bond lengths/angles .
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
